9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
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Overview
Description
9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyrazole, triazole, and pyrazine rings, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as an anticancer agent, with studies showing its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Industry: The compound is used in the development of new materials with unique electronic and photophysical properties
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound also affects cellular pathways by modulating the activity of key proteins involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used in the development of multi-target ligands and receptor probes
[1,2,4]triazolo[4,3-a]pyrazine: Exhibits dual kinase inhibition and antiproliferative activities.
Uniqueness
What sets 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione apart is its unique combination of structural elements, which confer a broad range of biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further study and application .
Properties
Molecular Formula |
C13H8FN5S |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene-5-thione |
InChI |
InChI=1S/C13H8FN5S/c14-9-3-1-8(2-4-9)10-7-11-12-15-16-13(20)18(12)5-6-19(11)17-10/h1-7H,(H,16,20) |
InChI Key |
HTBJFIUIKQPMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN4C(=NNC4=S)C3=C2)F |
Origin of Product |
United States |
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